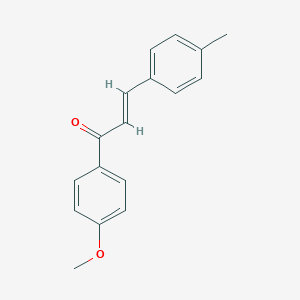

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with aromatic substituents on both rings. The A-ring (4-methoxyphenyl) contains an electron-donating methoxy group (-OCH₃), while the B-ring (4-methylphenyl) features a methyl (-CH₃) group. This structural motif is associated with diverse biological activities, including antiviral, anticancer, and antiferroptotic properties .

Propriétés

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTYRJCRRHXXQH-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192635 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41564-65-2, 6552-71-2 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC141835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Core Reaction Types and Mechanisms

The compound undergoes characteristic reactions of chalcones, including electrophilic additions , reductions , oxidations , and cycloadditions . Its reactivity is influenced by the electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups on the aromatic rings.

Key Reaction Pathways:

Substituent-Directed Reactivity

The positions and electronic effects of substituents dictate regioselectivity in further transformations:

Aromatic Ring Functionalization:

Cycloaddition Reactions:

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), yielding bicyclic adducts under thermal conditions (80–100°C).

Oxidative Pathways:

-

Ozonolysis : Cleavage of the double bond produces 4-methoxybenzoic acid and 4-methylacetophenone.

-

KMnO₄ Oxidation : Forms dicarboxylic acid derivatives under acidic conditions.

Catalytic and Stereochemical Insights

-

Asymmetric Catalysis : Chiral ligands (e.g., BINAP) enable enantioselective hydrogenation, achieving up to 90% ee for reduced ketone products .

-

Stereoelectronic Effects : The trans (E) configuration of the double bond enhances conjugation, stabilizing transition states in electrophilic additions .

Comparative Reactivity Table

Stability and Degradation

Applications De Recherche Scientifique

Organic Synthesis

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as a vital intermediate in organic synthesis. Its reactivity allows for the production of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Chalcones, including this compound, exhibit diverse biological activities:

- Anti-inflammatory : Studies have shown that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial : The compound has demonstrated effectiveness against various bacterial strains and fungi.

- Anticancer : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Medicinal Chemistry

In the field of medicine, derivatives of this chalcone are being explored for their potential therapeutic effects. They interact with key biological targets such as kinases and transcription factors involved in cancer and inflammatory diseases. For example, studies have indicated that certain derivatives can effectively inhibit specific kinases implicated in tumor progression .

Dyes and Pigments

Due to its structural properties, this compound is utilized in the formulation of dyes and pigments. Its stability and colorfastness make it suitable for use in textiles and plastics .

Polymer Production

The compound is also employed in the production of polymers where its unique properties enhance the material's characteristics such as durability and resistance to degradation .

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, derivatives of this chalcone were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A research article demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .

Mécanisme D'action

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Ring A Substitutions

- Methoxy vs. Halogens: The compound (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () replaces the A-ring methoxy with bromine at the meta position. This halogen substitution enhances steric bulk and may influence binding affinity in protein interactions . In non-piperazine chalcones, methoxy substitution at the para position of ring A (e.g., compound 2p in ) correlates with reduced potency (IC₅₀ = 70.79 μM) compared to hydroxyl or halogenated analogs. Electronegative groups like fluorine (compound 2n, IC₅₀ = 25.07 μM) improve activity .

Ring B Substitutions

- Methyl vs. Methoxy :

- The target compound’s B-ring methyl group contrasts with (2E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (compound 2p, ), where a para-methoxy on ring B further reduces potency. Methyl groups, being less polar, may enhance membrane permeability .

- In antiferroptotic chalcones (), a trihydroxyphenyl B-ring combined with a 4-methoxyphenyl A-ring yields IC₅₀ values of 0.45–3.88 µM, suggesting that polar B-ring substituents enhance lipid peroxidation inhibition .

Structural Analogs and Activity Trends

Crystallographic and Electronic Properties

- The crystal structure of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () reveals planar geometry and strong hydrogen bonding, similar to the target compound. Methoxy and methyl groups contribute to steric and electronic effects influencing packing and stability .

- Substituent electronegativity directly impacts electronic properties. For example, fluorine (electron-withdrawing) in compound 2n improves activity compared to methoxy (electron-donating) in 2p .

Activité Biologique

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : CHO

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : 412.1 ± 45.0 °C (predicted) .

Chalcones are characterized by their α,β-unsaturated carbonyl structure connecting two aromatic rings, which contributes to their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base catalyst. The general procedure includes:

- Reactants : 4-methoxybenzaldehyde and 4-methylacetophenone.

- Catalyst : Sodium hydroxide or potassium hydroxide.

- Solvent : Ethanol or methanol.

- Reaction Conditions : Stirring at room temperature or slightly elevated temperatures (40-50 °C) for several hours .

Anticancer Properties

Research has shown that chalcones exhibit significant anticancer activity. Specifically, studies on related compounds indicate:

- Apoptosis Induction : Compounds similar to this compound have been observed to induce apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .

| Compound | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times |

| 7h | 10 | 1.57 times |

| 10c | 10 | Not specified |

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties against various bacterial strains. The compound's structure suggests potential inhibition of microbial growth through interference with cell wall synthesis or metabolic pathways.

A comparative study showed that similar compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to active or allosteric sites, thus modulating their function.

- Signal Pathway Interference : It may affect signaling pathways by altering the activity of transcription factors and kinases involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of chalcones:

- Antioxidant Activity : A study demonstrated that functionalized chalcones exhibit antioxidant behavior through scavenging free radicals, contributing to their anticancer effects .

- In Vivo Studies : In vivo experiments on animal models have shown that chalcone derivatives can reduce tumor size and improve survival rates in cancer models, indicating their potential as effective anticancer agents .

Q & A

Q. What are the standard synthetic protocols for (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A common protocol involves reacting 4-methoxyacetophenone with 4-methylbenzaldehyde in the presence of a base (e.g., KOH in ethanol) at 0–50°C for 2–3 hours . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to enhance yield. For example, ethanol as a solvent promotes enolate formation, while controlled temperature prevents side reactions like retro-aldol condensation. Post-synthesis purification via recrystallization or column chromatography is recommended for analytical-grade samples.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and alkene (C=C) vibrations (~1600 cm⁻¹) .

- ¹H NMR to verify the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- Single-crystal X-ray diffraction (XRD) to resolve the three-dimensional structure, including bond angles and intermolecular interactions (e.g., π-π stacking) . XRD data deposition in repositories like CCDC ensures reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance the understanding of this compound’s electronic properties and reactivity?

DFT calculations provide insights into:

- HOMO-LUMO energies to predict charge transfer behavior and chemical stability. For example, a small HOMO-LUMO gap (~3–4 eV) suggests high reactivity .

- Global reactivity descriptors (e.g., electrophilicity index, chemical hardness) derived from ionization potential and electron affinity. These parameters correlate with antimicrobial activity .

- UV-Vis spectral matching by simulating λmax using TD-DFT, validating experimental absorption bands . Tools like Gaussian 03 or ORCA are commonly used for such analyses .

Q. What methodological considerations are critical when evaluating the antimicrobial activity of this compound?

Key steps include:

- Strain selection : Use clinically relevant pathogens (e.g., S. aureus, E. coli) and standardized inoculum sizes (e.g., 1.5 × 10⁸ CFU/mL) .

- Assay design : Broth microdilution (MIC determination) or agar diffusion methods, with controls like ciprofloxacin .

- Data interpretation : Correlate bioactivity with substituent effects (e.g., electron-withdrawing groups enhance potency) and validate via dose-response curves. Moderate activity (MIC = 32–64 µg/mL) is typical for chalcone derivatives .

Q. How can crystallographic data resolve discrepancies in molecular configuration or packing predictions?

Single-crystal XRD unambiguously confirms the E-configuration and quantifies non-covalent interactions (e.g., C–H···O hydrogen bonds, van der Waals contacts) . For instance, packing diagrams reveal slip-stacked arrangements of aromatic rings, influencing solid-state photophysical properties . Discrepancies between predicted and observed lattice parameters can arise from solvent effects or polymorphism, necessitating refinement via software like SHELX .

Q. How should researchers address contradictions between computational predictions and experimental results (e.g., bioactivity, spectral data)?

Systematic approaches include:

- Experimental validation : Repeating assays under controlled conditions (e.g., pH, temperature) to rule out artifacts .

- Model refinement : Adjusting DFT functionals (e.g., B3LYP vs. M06-2X) or basis sets to better match empirical data .

- Multivariate analysis : Using statistical tools (e.g., PCA) to identify outliers or confounding variables in bioactivity datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.